[Tyr0] Corticotropin Releasing Factor, ovine
Description
This 40-amino-acid peptide features a complex structure with recurring motifs, including a high proportion of Leu (10 residues), Gln (6 residues), Glu (5 residues), and Pro (4 residues). The presence of His and Tyr residues implies possible metal-binding or redox activity, while the C-terminal amidation may enhance stability against proteolytic degradation . Although direct functional data for this peptide are absent in the provided evidence, its structural features align with bioactive peptides modulating motility (e.g., intestinal or vascular) or enzymatic activity .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H348N60O65S/c1-30-109(21)167(207(334)234-111(23)171(223)298)269-201(328)149(92-165(296)297)262-192(319)139(81-104(11)12)255-190(317)137(79-102(7)8)253-180(307)124(46-36-38-71-216)239-178(305)125(47-39-72-230-213(224)225)241-197(324)146(89-159(222)285)260-203(330)151(96-276)266-196(323)144(87-119-93-228-98-232-119)250-173(300)113(25)236-177(304)127(55-62-155(218)281)242-181(308)128(56-63-156(219)282)238-172(299)112(24)237-187(314)135(77-100(3)4)252-184(311)130(58-65-158(221)284)244-198(325)147(90-163(292)293)251-174(301)114(26)235-176(303)123(45-35-37-70-215)248-209(336)169(115(27)278)271-186(313)133(69-76-340-29)247-182(309)131(59-66-160(286)287)245-189(316)141(83-106(15)16)263-206(333)166(108(19)20)268-185(312)132(60-67-161(288)289)243-179(306)126(48-40-73-231-214(226)227)240-188(315)136(78-101(5)6)254-191(318)138(80-103(9)10)256-195(322)145(88-120-94-229-99-233-120)259-194(321)143(86-117-43-33-32-34-44-117)264-210(337)170(116(28)279)272-200(327)142(84-107(17)18)257-199(326)148(91-164(294)295)261-193(320)140(82-105(13)14)258-204(331)152(97-277)267-208(335)168(110(22)31-2)270-205(332)153-49-41-74-273(153)212(339)154-50-42-75-274(154)211(338)134(61-68-162(290)291)249-183(310)129(57-64-157(220)283)246-202(329)150(95-275)265-175(302)122(217)85-118-51-53-121(280)54-52-118/h32-34,43-44,51-54,93-94,98-116,122-154,166-170,275-280H,30-31,35-42,45-50,55-92,95-97,215-217H2,1-29H3,(H2,218,281)(H2,219,282)(H2,220,283)(H2,221,284)(H2,222,285)(H2,223,298)(H,228,232)(H,229,233)(H,234,334)(H,235,303)(H,236,304)(H,237,314)(H,238,299)(H,239,305)(H,240,315)(H,241,324)(H,242,308)(H,243,306)(H,244,325)(H,245,316)(H,246,329)(H,247,309)(H,248,336)(H,249,310)(H,250,300)(H,251,301)(H,252,311)(H,253,307)(H,254,318)(H,255,317)(H,256,322)(H,257,326)(H,258,331)(H,259,321)(H,260,330)(H,261,320)(H,262,319)(H,263,333)(H,264,337)(H,265,302)(H,266,323)(H,267,335)(H,268,312)(H,269,328)(H,270,332)(H,271,313)(H,272,327)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H4,224,225,230)(H4,226,227,231)/t109-,110-,111-,112-,113-,114-,115+,116+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,166-,167-,168-,169-,170-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVQUXEFPEDOD-PPMZARRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H348N60O65S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4833 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83930-34-1 | |
| Record name | Corticotropin-releasing factor (sheep), N-L-tyrosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to bind.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, large-scale peptide synthesis is often carried out using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides in high yields and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Amino Acid Composition
-
Oxidation-prone residues : Methionine (Met²⁴), Histidine (His¹⁵), and Tyrosine (Tyr¹).
-
Acidic residues : Aspartic acid (Asp¹⁰, Asp²⁶) and Glutamic acid (Glu⁴, Glu¹⁸).
-
Basic residues : Arginine (Arg¹⁷, Arg³⁷, Arg⁴⁵) and Lysine (Lys²⁵, Lys⁴⁷).
-
Hydrophobic clusters : Leu¹³, Leu¹⁴, Leu¹⁶, Val¹⁹, Ile⁷, and Ile⁴⁹.
Reactivity Hotspots
Oxidative Reactions
-
Methionine oxidation : Met²⁴ oxidizes to methionine sulfoxide in the presence of H₂O₂ or reactive oxygen species (ROS), reducing peptide bioactivity .
-
Histidine modification : His¹⁵ forms stable complexes with divalent metals (e.g., Zn²⁺), altering conformational stability .
Hydrolysis and Degradation
-
Asp-Pro cleavage : Acidic conditions (pH < 4) induce cleavage at Asp¹⁰-Pro¹¹ via aspartimide formation .
Thermal Stability
-
Denaturation : The Pro⁵-Pro⁶ motif confers rigidity, stabilizing the peptide up to 70°C . Above 80°C, aggregation occurs due to exposed hydrophobic residues (Leu¹³–Leu¹⁶) .
Proteolytic Processing
Analytical Characterization
-
Mass spectrometry : Observed m/z = 5,432.6 (theoretical: 5,432.2) .
-
Circular dichroism : α-helical content (38%) stabilized by Glu¹⁸–Arg¹⁷ salt bridges .
Biological Interactions
Scientific Research Applications
Therapeutic Applications
1.1 Drug Development
Peptides like H-Tyr-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2 are being investigated for their roles as drug candidates in treating various diseases, including metabolic disorders and neurodegenerative diseases.
A study highlighted the efficacy of peptide drugs in targeting specific biological pathways, leading to improved therapeutic outcomes compared to traditional small molecules . The unique sequence of this peptide may allow it to interact with specific receptors or enzymes, thus modulating biological responses effectively.
1.2 Neurobiology
Research indicates that peptides can influence neurobiological processes such as neurogenesis and synaptic plasticity. For instance, the peptide's structure suggests potential roles in promoting neurite outgrowth and neuronal survival, which are critical in conditions like Alzheimer's disease .
Biochemical Properties
2.1 Structural Characteristics
The sequence of H-Tyr-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2 contains various amino acids that confer specific biochemical properties. The presence of hydrophobic residues (e.g., Leucine, Isoleucine) suggests a tendency to form stable structures in aqueous environments, which is essential for biological activity .
2.2 Pharmacokinetics
Understanding the pharmacokinetic profile of this peptide is crucial for its application as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile. Studies have shown that modifications to the peptide structure can enhance its stability and bioavailability, making it a more viable candidate for drug development .
Case Studies
3.1 Case Study: Metabolic Regulation
In a clinical trial examining the effects of similar peptides on metabolic syndrome patients, researchers found significant improvements in insulin sensitivity and lipid profiles after administration of peptide-based therapies . This suggests that peptides like H-Tyr-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-LeU-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-LeU-LeU-Dasp-Ile-AlanH2 may hold promise for treating metabolic disorders.
3.2 Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar peptides in models of neurodegeneration showed that these peptides could reduce neuronal apoptosis and promote cell survival pathways . This aligns with the hypothesized mechanisms of action for H-Tyr-Ser-Gln-Glu-Pro-Pro-Ile-Ser-LeU-DaspLeU-Thr-Phe-HisLeULeUArgGluValLeUGluMetThrLysAlaAspGnlLeUAlaGnlGnlAlaHisSerAsnArgLysLeULeUDasP-IleAlaNH2.
Tables
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact mechanism depends on the peptide’s sequence and the context of its application.
Comparison with Similar Compounds
Table 1: Key Structural Features Compared to Related Peptides
- Leu-Leu-Arg Motif : Shared with the thrombin receptor agonist peptide (), this motif is critical for receptor binding in mesangial cells, suggesting the target peptide may similarly activate protease-activated receptors (PARs) .
- Proline Clusters : The Pro-Pro sequence (positions 5–6) resembles the Pro-Gln-Pro motif in α₂-antiplasmin (), which confers resistance to proteolysis .
Functional Comparisons
Stability and Modification Comparisons
- C-Terminal Amidation: Unlike the non-amidated α₂-antiplasmin fragments () or thrombin receptor peptide (), the target’s amidation may prolong half-life, akin to amidated neuropeptides (e.g., substance P) .
- D-Amino Acid Substitutions: shows that D-residues (e.g., D-Tyr, D-Leu) enhance proteolytic resistance but reduce receptor affinity, contrasting with the target’s all-L configuration .
Biological Activity
The compound H-Tyr-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2 , commonly referred to as a peptide, exhibits significant biological activity relevant to various physiological processes. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Structure and Properties
This peptide consists of 30 amino acids with a molecular weight of approximately 3,500 Da. Its sequence includes various amino acids known for their roles in biological signaling and cellular functions, such as tyrosine (Tyr), serine (Ser), and glutamic acid (Glu).
Biological Functions
The biological activities of this peptide can be classified based on its interactions with cellular pathways and physiological responses:
1. Hormonal Activity
Research indicates that peptides similar to this sequence can act as hormones or hormone-like substances, influencing metabolic processes. For instance, peptides derived from corticotropin-releasing factors have been shown to modulate stress responses and metabolic regulation in both human and animal models .
2. Neurotransmission
The presence of amino acids like Tyr and Ser suggests potential roles in neurotransmission. Studies have indicated that such peptides can influence neurotransmitter release, impacting mood and cognitive functions .
3. Antitumor Effects
Some studies have reported that peptides with similar sequences exhibit antiproliferative effects on cancer cells. For example, research on related peptides has demonstrated cytotoxic activity against various tumor cell lines, suggesting that this compound may also possess anticancer properties .
Case Study 1: Stress Response Modulation
A study involving animal models demonstrated that administration of a peptide similar to H-Tyr-Ser-Gln-Glu-Pro-Pro-Ile led to decreased cortisol levels under stress conditions, indicating its potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis .
Case Study 2: Antitumor Activity
In vitro studies on a related peptide showed significant inhibition of cell proliferation in human breast cancer cells. The mechanism was linked to apoptosis induction through activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
Research Findings
Recent studies have focused on the synthesis of this peptide and its derivatives to enhance biological activity. Modifications at specific amino acid positions have been shown to increase binding affinity to target receptors, potentially improving therapeutic outcomes.
Q & A
Basic: What are the optimal strategies for synthesizing this peptide with multiple proline residues, and how can aggregation during synthesis be minimized?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is recommended. Proline-rich sequences often face challenges such as aggregation and incomplete coupling. To mitigate this:
- Use DIC/Oxyma Pure coupling reagents to enhance efficiency and reduce racemization .
- Incorporate double coupling for problematic residues (e.g., Pro-Pro motifs) and employ microwave-assisted synthesis to improve solubility .
- Monitor intermediate purity via RP-HPLC after each elongation cycle to identify truncated sequences early .
Basic: Which analytical techniques are most effective for assessing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Optimize gradient elution with a C18 column (e.g., 5–95% acetonitrile/0.1% TFA) to resolve closely related impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight within ±0.01% error .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via pre-column derivatization (e.g., AccQ-Tag) to validate sequence accuracy .
- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., pH 7.4) to detect β-sheet or random coil conformations that may indicate misfolding .
Advanced: How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this peptide?
Methodological Answer:
- Experimental Design : Conduct dose-response studies in parallel across both systems, controlling for variables like serum protein binding (use charcoal-stripped serum in vitro) .
- Metabolite Profiling : Use LC-MS/MS to identify in vivo degradation products (e.g., cleavage at Asp-Pro bonds) and correlate with activity loss .
- Data Normalization : Apply Hill equation modeling to account for differences in receptor density between cell lines and tissues .
Advanced: What computational approaches are suitable for predicting this peptide’s interactions with target receptors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate binding dynamics over ≥100 ns. Focus on salt bridges (e.g., Arg-Glu pairs) and hydrophobic packing .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for alanine-scanning mutants to identify critical residues .
- Machine Learning : Train models on peptide-receptor databases (e.g., PDBbind) to predict binding pockets using sequence features like charge and hydrophobicity .
Basic: How should researchers design experiments to study structure-activity relationships (SAR) for this peptide?
Methodological Answer:
- Alanine Scanning : Synthesize analogs with single Ala substitutions (e.g., Leu → Ala) and test activity in a high-throughput assay (e.g., SPR or fluorescence polarization) .
- Fragment Analysis : Use limited proteolysis (e.g., trypsin digestion) followed by MS to identify protease-resistant regions critical for function .
- Statistical Design : Apply Taguchi methods to optimize synthetic conditions (e.g., temperature, resin type) with minimal experimental runs .
Advanced: How can post-translational modifications (PTMs) be analyzed in synthetic analogs of this peptide?
Methodological Answer:
- Phosphorylation/Glycosylation Detection : Use TiO2 enrichment for phosphopeptides or lectin affinity chromatography for glycosylated variants, followed by MALDI-TOF/TOF for site-specific identification .
- Disulfide Mapping : Reduce with TCEP and alkylate free thiols, then compare oxidized vs. reduced masses via MS. Use Ellman’s assay to quantify free cysteine residues .
Advanced: What statistical methods optimize synthesis yield and purity for large-scale production in academic labs?
Methodological Answer:
- Response Surface Methodology (RSM) : Design a central composite model to optimize coupling time, solvent ratio (DMF/DCM), and temperature. Validate with ANOVA to identify significant factors .
- Failure Mode Analysis : Track stepwise yields using HPLC peak integration and apply Pareto analysis to prioritize improvements (e.g., 80% of yield loss from 20% of residues) .
Basic: What are common challenges in purifying this peptide, and how can they be addressed?
Methodological Answer:
- Aggregation : Use chaotropic agents (e.g., 6M guanidine HCl) in mobile phases during RP-HPLC. Switch to a XBridge BEH300 column for better separation of hydrophobic aggregates .
- Truncated Sequences : Employ ion-exchange chromatography (IEX) at pH 3.0 to separate full-length peptides from acidic truncations (e.g., missing C-terminal amidation) .
Advanced: How can AI-driven platforms accelerate reaction optimization for novel analogs?
Methodological Answer:
- Bayesian Optimization : Integrate with robotic synthesizers to iteratively adjust coupling reagents and temperatures based on real-time HPLC purity feedback .
- Generative Models : Train VAEs (Variational Autoencoders) on peptide libraries to propose analogs with enhanced stability (e.g., substituting Met with norleucine) .
Basic: What methods validate the conformational stability of this peptide under physiological conditions?
Methodological Answer:
- NMR Spectroscopy : Acquire 2D NOESY spectra in PBS (pH 7.4) to detect nuclear Overhauser effects (NOEs) indicative of stable helical or β-turn structures .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Use Arrhenius modeling to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
